molecular formula C15H14FN3O2 B294032 N-{2-[(4-fluorobenzoyl)amino]ethyl}-2-pyridinecarboxamide

N-{2-[(4-fluorobenzoyl)amino]ethyl}-2-pyridinecarboxamide

Cat. No. B294032
M. Wt: 287.29 g/mol
InChI Key: VLEVOIWAAKVMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-fluorobenzoyl)amino]ethyl}-2-pyridinecarboxamide, also known as FLAP inhibitor, is a chemical compound that has been extensively studied for its potential medicinal properties. This compound has been found to have significant anti-inflammatory effects, making it a promising candidate for the treatment of various inflammatory diseases.

Mechanism of Action

The mechanism of action of N-{2-[(4-fluorobenzoyl)amino]ethyl}-2-pyridinecarboxamide involves the inhibition of N-{2-[(4-fluorobenzoyl)amino]ethyl}-2-pyridinecarboxamide. N-{2-[(4-fluorobenzoyl)amino]ethyl}-2-pyridinecarboxamide is an enzyme that is involved in the synthesis of leukotrienes, which are inflammatory mediators. By inhibiting N-{2-[(4-fluorobenzoyl)amino]ethyl}-2-pyridinecarboxamide, N-{2-[(4-fluorobenzoyl)amino]ethyl}-2-pyridinecarboxamide reduces the production of leukotrienes, leading to a reduction in inflammation.
Biochemical and Physiological Effects
N-{2-[(4-fluorobenzoyl)amino]ethyl}-2-pyridinecarboxamide has been found to have significant anti-inflammatory effects. It has been shown to reduce inflammation in various animal models of inflammation, including models of asthma, arthritis, and colitis. Additionally, it has been found to reduce the production of leukotrienes, which are involved in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{2-[(4-fluorobenzoyl)amino]ethyl}-2-pyridinecarboxamide in lab experiments is its high potency and specificity for N-{2-[(4-fluorobenzoyl)amino]ethyl}-2-pyridinecarboxamide. This allows for precise inhibition of N-{2-[(4-fluorobenzoyl)amino]ethyl}-2-pyridinecarboxamide activity, leading to a reduction in inflammation. However, one of the limitations of using this compound is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for the research and development of N-{2-[(4-fluorobenzoyl)amino]ethyl}-2-pyridinecarboxamide. One potential direction is the development of more potent and selective N-{2-[(4-fluorobenzoyl)amino]ethyl}-2-pyridinecarboxamide inhibitors. Additionally, further studies are needed to investigate the efficacy of this compound in human clinical trials for the treatment of various inflammatory diseases. Finally, the potential use of N-{2-[(4-fluorobenzoyl)amino]ethyl}-2-pyridinecarboxamide in combination with other anti-inflammatory agents should be explored.

Synthesis Methods

The synthesis of N-{2-[(4-fluorobenzoyl)amino]ethyl}-2-pyridinecarboxamide involves the reaction of 2-pyridinecarboxylic acid with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-(ethylamino)ethanol to yield the final product. This synthesis method has been optimized and improved over the years, resulting in high yields and purity of the compound.

Scientific Research Applications

N-{2-[(4-fluorobenzoyl)amino]ethyl}-2-pyridinecarboxamide has been extensively studied for its potential anti-inflammatory properties. It has been found to inhibit the activity of 5-lipoxygenase-activating protein (N-{2-[(4-fluorobenzoyl)amino]ethyl}-2-pyridinecarboxamide), which is involved in the synthesis of leukotrienes, a type of inflammatory mediator. This inhibition leads to a reduction in inflammation and has been shown to be effective in various animal models of inflammation.

properties

Molecular Formula

C15H14FN3O2

Molecular Weight

287.29 g/mol

IUPAC Name

N-[2-[(4-fluorobenzoyl)amino]ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C15H14FN3O2/c16-12-6-4-11(5-7-12)14(20)18-9-10-19-15(21)13-3-1-2-8-17-13/h1-8H,9-10H2,(H,18,20)(H,19,21)

InChI Key

VLEVOIWAAKVMCJ-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)F

solubility

43.1 [ug/mL]

Origin of Product

United States

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